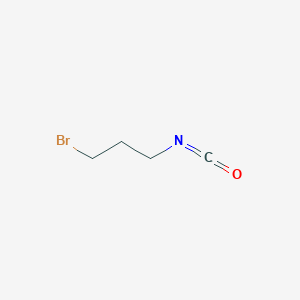

1-Bromo-3-isocyanatopropane

Description

However, structurally similar brominated propane derivatives, such as 1-Bromo-3-chloropropane (CAS 109-70-6), are extensively covered. This article focuses on the latter and its analogs for comparison.

Properties

IUPAC Name |

1-bromo-3-isocyanatopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO/c5-2-1-3-6-4-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDXMJQBNOVBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337754 | |

| Record name | 1-Bromo-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56017-72-2 | |

| Record name | 1-Bromo-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Bromo-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropanol with phosgene to form 3-bromopropyl chloroformate, which is then treated with ammonia to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-isocyanatopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. Major products formed from these reactions include substituted propanes and various urethane or urea derivatives .

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-isocyanatopropane serves as a versatile intermediate in several scientific research domains:

Organic Synthesis

- Intermediate for Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The isocyanate group allows for the formation of urea and urethane derivatives, which are critical in drug development and polymer chemistry.

- Reactivity : The compound can undergo nucleophilic substitution reactions, allowing for further functionalization and complexity in organic synthesis.

Materials Science

- Polymer Production : this compound is employed in the production of polyurethanes through polymerization reactions. Its reactivity with alcohols leads to the formation of urethane linkages, which are essential for creating durable materials used in coatings, adhesives, and sealants.

- Crosslinking Agent : It acts as a crosslinker in thermosetting polymers, enhancing mechanical properties and thermal stability.

Biological Applications

- Bioactive Molecules : The compound is used to develop bioactive molecules for studying biological systems. Its ability to form covalent bonds with nucleophiles makes it useful for modifying biomolecules.

- Drug Delivery Systems : Investigations into its potential use in drug delivery systems highlight its significance in medicinal chemistry.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Facilitates complex molecule synthesis |

| Materials Science | Production of polyurethanes | Enhances durability and stability |

| Biological Research | Development of bioactive molecules | Enables covalent modification of biomolecules |

| Drug Delivery Systems | Potential use in targeted drug delivery | Improves efficacy and specificity |

Case Study 1: Polyurethane Production

A study demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties compared to traditional formulations lacking this compound. The resulting materials exhibited enhanced tensile strength and thermal stability, making them suitable for automotive applications.

Case Study 2: Biological Modifications

Research on the use of this compound for modifying proteins showed promising results in increasing the binding affinity of therapeutic agents. The compound's reactivity enabled effective conjugation to target biomolecules, leading to improved drug delivery outcomes.

Mechanism of Action

The mechanism of action of 1-bromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The isocyanate group can react with nucleophiles to form urethanes or ureas, which are stable and useful in various applications .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 1-Bromo-3-chloropropane

- Synonyms: Bromochloropropane, 3-chloropropyl bromide

- CAS No.: 109-70-6

- Molecular Formula : C₃H₆BrCl

- Molecular Weight : 157.44 g/mol

- Physical Properties :

Comparison with Structurally Similar Compounds

1-Bromopropane (n-Propyl Bromide)

3-Bromo-1-phenylpropane

1-Azido-3-bromopropane

1-Bromo-3-methoxypropane

- CAS No.: 36865-41-5

- Molecular Formula : C₄H₉BrO

- Molecular Weight : 153.02 g/mol .

- Synthetic Utility : Achieves 95–100% yield under reflux with K₂CO₃ .

- Applications : Etherification agent in pharmaceutical intermediates.

Comparative Data Table

Key Research Findings

- Toxicity Profiles :

- Reactivity :

- Synthetic Efficiency :

- Methoxy-substituted analogs (e.g., 1-Bromo-3-methoxypropane) enable high-yield reactions under mild conditions .

Biological Activity

1-Bromo-3-isocyanatopropane, also known as 3-bromopropyl isocyanate, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, including relevant studies, mechanisms of action, and potential implications for health and safety.

- Molecular Formula: C4H6BrN2O

- Molecular Weight: 178.01 g/mol

- CAS Number: 102-73-2

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with biological macromolecules such as proteins and nucleic acids. The isocyanate functional group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modification of cellular signaling pathways.

Key Mechanisms:

- Protein Modification: The isocyanate group can react with nucleophilic sites on proteins, leading to alterations in protein structure and function.

- Genotoxicity: Some studies suggest that exposure to isocyanates may lead to DNA damage, although specific data on this compound is limited.

Toxicological Studies

Research into the toxicological effects of this compound has revealed several important findings:

In Vivo Studies:

A significant study involving inhalation exposure to 1-bromo-3-chloropropane (a related compound) demonstrated dose-dependent effects on survival rates and body weight in animal models. Although direct studies on this compound are scarce, the following outcomes were observed in related compounds:

| Dose (ppm) | Survival Rate (Males) | Survival Rate (Females) | Body Weight Change (%) |

|---|---|---|---|

| 0 | 38/50 | 30/50 | - |

| 25 | 33/50 | 24/49 | - |

| 100 | 37/50 | 32/50 | -10% (Males) |

| 400 | 36/50 | 33/50 | -15% (Males), -11% (Females) |

These findings indicate a potential for significant adverse effects at higher concentrations, including decreased survival rates and body weight loss .

Genotoxicity:

The compound's structural similarity to other isocyanates raises concerns regarding its potential genotoxic effects. Inhalation studies have shown increases in incidences of tumors in animal models exposed to related compounds, suggesting that further investigation into the genotoxic potential of this compound is warranted .

Case Study: Inhalation Exposure

In a long-term study involving inhalation exposure to related compounds, researchers observed a significant increase in the incidence of lung tumors and non-neoplastic lesions. The study highlighted the need for careful handling of isocyanate compounds due to their potential carcinogenic effects .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Bromo-3-isocyanatopropane, and what key spectral markers should researchers prioritize?

To confirm the structure and purity of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying the bromine and isocyanate substituents. Infrared (IR) spectroscopy should be used to detect the isocyanate group (N=C=O stretch at ~2200–2300 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can help assess purity and detect volatile byproducts. Researchers should cross-reference spectral data with analogous brominated alkanes (e.g., 1-bromopropane) and isocyanate-containing compounds for validation .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and selectivity?

A common approach involves the bromination of 3-isocyanato-1-propanol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Alternatively, nucleophilic substitution of 1,3-dibromopropane with sodium isocyanate (NaOCN) may be employed. Optimization requires controlling temperature (0–5°C for exothermic reactions) and solvent polarity (e.g., dichloromethane or THF). Impurities like residual alcohols or dialkylated byproducts can be minimized via fractional distillation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of attacking agents (e.g., amines, thiols) by stabilizing transition states, while elevated temperatures (40–60°C) accelerate reaction kinetics. However, competing elimination reactions may dominate in highly basic conditions. Researchers should use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map reaction pathways and optimize selectivity .

Q. What in vitro and in vivo models are most effective for resolving discrepancies in reported neurotoxicity data for this compound?

Contradictory neurotoxicity results (e.g., LC₅₀ variability) may arise from differences in exposure duration, species-specific metabolism, or blood-brain barrier permeability. Researchers should integrate:

- In vitro : Neuronal cell lines (SH-SY5Y) with oxidative stress markers (ROS, glutathione depletion).

- In vivo : Rodent models with controlled inhalation exposure and histopathological analysis of brain tissue.

Meta-analyses of EPA risk evaluations and ATSDR toxicological profiles can contextualize conflicting data .

Q. How can computational chemistry predict the environmental persistence and bioaccumulation potential of this compound?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and octanol-water partition coefficients (log Kow). Molecular dynamics simulations can assess hydrolysis rates of the isocyanate group in aquatic environments. Researchers should validate predictions with experimental half-life studies (OECD 301F) and compare results to structurally similar brominated compounds (e.g., 1-bromo-3-chloropropane) .

Methodological and Safety Considerations

Q. What engineering controls and personal protective equipment (PPE) are critical for handling this compound in laboratory settings?

- Engineering controls : Fume hoods with ≥100 ft/min face velocity and vapor suppression systems (e.g., activated carbon filters).

- PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Monitoring : Real-time air sampling (PID detectors) to ensure concentrations remain below NIOSH REL (0.3 ppm). Safety protocols from EPA and NIOSH risk evaluations should guide institutional policies .

Q. What systematic review strategies are recommended for synthesizing heterogeneous toxicity data on this compound?

Adopt the EPA’s iterative review framework:

Search : Use databases (PubMed, TOXLINE) with terms like “neurotoxicity” + “brominated isocyanates.”

Screen : Apply PECO (Population, Exposure, Comparator, Outcome) criteria to exclude non-relevant studies.

Extract : Tabulate data on endpoints (e.g., EC₅₀, NOAEL) and study quality (e.g., OECD/GLP compliance).

Analyze : Use weight-of-evidence approaches to resolve contradictions, prioritizing studies with robust exposure characterization .

Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in reported LC₅₀ values for this compound across aquatic toxicity studies?

| Study | LC₅₀ (mg/L) | Species | Exposure Time | Reference |

|---|---|---|---|---|

| A | 12.5 | Daphnia magna | 48h | |

| B | 8.2 | Danio rerio | 96h |

Discrepancies may stem from species sensitivity (e.g., fish vs. invertebrates) or analytical methods (static vs. flow-through systems). Researchers should normalize data using species sensitivity distributions (SSDs) and report confidence intervals .

Q. What strategies mitigate interference from degradation products (e.g., isocyanic acid) in analytical workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.